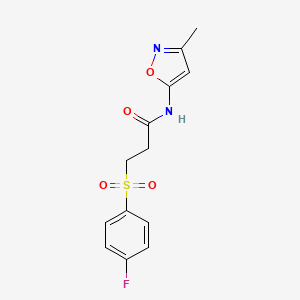
3-(4-fluorobenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-fluorobenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)propanamide is a synthetic organic compound that belongs to the class of sulfonyl compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorobenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)propanamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorobenzene Sulfonyl Group: This step involves the sulfonylation of a fluorobenzene derivative using sulfonyl chloride in the presence of a base such as pyridine.
Coupling Reaction: The final step involves coupling the oxazole derivative with the sulfonylated fluorobenzene under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorobenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
3-(4-fluorobenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)propanamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-fluorobenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorobenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)propanamide
- 3-(4-bromobenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)propanamide
- 3-(4-methylbenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)propanamide
Uniqueness
3-(4-fluorobenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)propanamide is unique due to the presence of the fluorine atom in the benzene ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its analogs with different substituents.
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-N-(3-methyl-1,2-oxazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O4S/c1-9-8-13(20-16-9)15-12(17)6-7-21(18,19)11-4-2-10(14)3-5-11/h2-5,8H,6-7H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNNKLZLITWJOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7H-Pyrazolo[3,4-d]pyridazin-7-one, 1-(1,1-dimethylethyl)-1,6-dihydro-4-methyl-6-[(4-methylphenyl)methyl]-](/img/structure/B6578223.png)
![2-{1-tert-butyl-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-(propan-2-yl)acetamide](/img/structure/B6578226.png)
![1-tert-butyl-6-[2-oxo-2-(piperidin-1-yl)ethyl]-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B6578228.png)
![2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-{2-[6-(methylsulfanyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide](/img/structure/B6578240.png)
![N-{2-[6-(methylsulfanyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B6578243.png)
![N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,6-difluorobenzamide](/img/structure/B6578248.png)
![N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-chloro-6-fluorobenzamide](/img/structure/B6578250.png)
![2-chloro-N-{[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl}benzamide](/img/structure/B6578261.png)
![5-[(1H-1,3-benzodiazol-1-yl)methyl]-N-[(furan-2-yl)methyl]furan-2-carboxamide](/img/structure/B6578270.png)
![N-[2-(4-fluorophenyl)ethyl]-5-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B6578271.png)
![3-[3-methyl-6-(4-methylphenyl)-4-(morpholine-4-carbonyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-1lambda6-thiolane-1,1-dione](/img/structure/B6578284.png)
![N-(3-acetylphenyl)-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B6578286.png)
![N-(butan-2-yl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B6578293.png)
![N-[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide](/img/structure/B6578309.png)
